9H-Purine-9-methanol, 6-(methylthio)-
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Overview
Description
9H-Purine-9-methanol, 6-(methylthio)- is a chemical compound with the molecular formula C7H8N4OS. It consists of 8 hydrogen atoms, 7 carbon atoms, 4 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . This compound is characterized by its unique structure, which includes a purine ring system substituted with a methanol group and a methylthio group.
Preparation Methods
The synthesis of 9H-Purine-9-methanol, 6-(methylthio)- involves several steps. One common synthetic route includes the reaction of purine derivatives with appropriate reagents to introduce the methanol and methylthio groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.
Chemical Reactions Analysis
9H-Purine-9-methanol, 6-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol or methylthio groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
9H-Purine-9-methanol, 6-(methylthio)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 9H-Purine-9-methanol, 6-(methylthio)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
9H-Purine-9-methanol, 6-(methylthio)- can be compared with other similar compounds, such as:
9H-Purine-9-methanol: Lacks the methylthio group, which may result in different chemical and biological properties.
6-Methylthio-9H-purine: Lacks the methanol group, which may affect its solubility and reactivity.
9H-Purine-9-ethanol, 6-(methylthio)-: Contains an ethanol group instead of methanol, potentially altering its chemical behavior and applications.
The uniqueness of 9H-Purine-9-methanol, 6-(methylthio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
14133-06-3 |
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Molecular Formula |
C7H8N4OS |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
(6-methylsulfanylpurin-9-yl)methanol |
InChI |
InChI=1S/C7H8N4OS/c1-13-7-5-6(8-2-9-7)11(4-12)3-10-5/h2-3,12H,4H2,1H3 |
InChI Key |
NLSYCDAYZMMGHW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2CO |
Origin of Product |
United States |
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